molecular formula C24H27N B232803 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine CAS No. 150013-70-0

1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine

Cat. No.: B232803
CAS No.: 150013-70-0
M. Wt: 329.5 g/mol
InChI Key: XBGWTWPYCTZIIE-HXUWFJFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-143188 involves several key steps:

    Protection and Hydrolysis: Ethyl 3-oxocyclohexanecarboxylate is protected as the ethylene ketal and its ethyl ester group is subsequently hydrolyzed to carboxylic acid.

    Activation and Coupling: The carboxylic acid is activated as the mixed anhydride with isobutyl chloroformate, followed by coupling with 4-phenyl-1,2,3,6-tetrahydropyridine to form an amide.

    Reduction and Addition: The amide is reduced to the corresponding amine using lithium aluminum hydride in the presence of aluminum chloride. Phenylmagnesium bromide is then added to the ketone, obtained by acidic hydrolysis of the ketal, to provide the tertiary alcohol.

    Dehydration and Separation: The tertiary alcohol is dehydrated using trifluoroacetic acid, resulting in a mixture of isomeric cyclohexene derivatives, which are separated by column chromatography.

Industrial Production Methods

The industrial production of PD-143188 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PD-143188 undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form hydroxy metabolites.

    Reduction: Reduction of the amide to the corresponding amine is a key step in its synthesis.

    Substitution: The addition of phenylmagnesium bromide to the ketone is an example of a substitution reaction.

Common reagents used in these reactions include lithium aluminum hydride, aluminum chloride, phenylmagnesium bromide, and trifluoroacetic acid. Major products formed from these reactions include the tertiary alcohol and isomeric cyclohexene derivatives .

Scientific Research Applications

PD-143188 has several scientific research applications:

Mechanism of Action

PD-143188 exerts its effects by acting as a partial agonist at dopamine receptors. It binds to dopamine receptors and modulates dopamine release in the brain. This modulation helps in reducing the hyperactivity of dopamine, which is associated with the positive symptoms of schizophrenia. The compound’s ability to penetrate the blood-brain barrier and its differential neurochemical profile make it a promising candidate for treating schizophrenia with potentially lower extrapyramidal side effects compared to typical antipsychotics .

Comparison with Similar Compounds

PD-143188 is similar to other dopamine receptor agonists but has unique properties that make it stand out:

    Aripiprazole: Like PD-143188, aripiprazole is a partial dopamine agonist used in the treatment of schizophrenia.

    Ropinirole: This compound is also a dopamine agonist but is primarily used in the treatment of Parkinson’s disease.

Similar compounds include aripiprazole, ropinirole, and other dopamine receptor agonists .

Properties

CAS No.

150013-70-0

Molecular Formula

C24H27N

Molecular Weight

329.5 g/mol

IUPAC Name

4-phenyl-1-[[(1R)-3-phenylcyclohex-3-en-1-yl]methyl]-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C24H27N/c1-3-9-21(10-4-1)23-14-16-25(17-15-23)19-20-8-7-13-24(18-20)22-11-5-2-6-12-22/h1-6,9-14,20H,7-8,15-19H2/t20-/m1/s1

InChI Key

XBGWTWPYCTZIIE-HXUWFJFHSA-N

Isomeric SMILES

C1C[C@H](CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4

SMILES

C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4

Canonical SMILES

C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4

Synonyms

1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine
1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, (+-)-isomer
1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, (S)-isomer
CI 1007
CI-1007
PD 143188
PD-143188
TPPCMP

Origin of Product

United States

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